molecular formula C13H19NO2 B5753771 2-ethyl-N-(2-methoxyphenyl)butanamide

2-ethyl-N-(2-methoxyphenyl)butanamide

Cat. No.: B5753771
M. Wt: 221.29 g/mol
InChI Key: YATWXZZHGQURBN-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-methoxyphenyl)butanamide is an organic compound with the molecular formula C13H19NO2 It is a derivative of butanamide, featuring an ethyl group and a methoxyphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-methoxyphenyl)butanamide typically involves the reaction of 2-methoxyaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-ethyl-N-(2-hydroxyphenyl)butanamide.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-ethyl-N-(2-hydroxyphenyl)butanamide

    Reduction: 2-ethyl-N-(2-methoxyphenyl)butylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-ethyl-N-(2-methoxyphenyl)butanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can facilitate binding to hydrophobic pockets in proteins, while the butanamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)butanamide
  • 2-ethyl-N-(4-methoxyphenyl)butanamide
  • N-(2-hydroxyphenyl)butanamide

Uniqueness

2-ethyl-N-(2-methoxyphenyl)butanamide is unique due to the presence of both an ethyl group and a methoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethyl-N-(2-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-10(5-2)13(15)14-11-8-6-7-9-12(11)16-3/h6-10H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATWXZZHGQURBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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